molecular formula C23H26N2O3 B12403900 AChE/MAO-IN-1

AChE/MAO-IN-1

Cat. No.: B12403900
M. Wt: 378.5 g/mol
InChI Key: XPECJOPWWLKBFA-PDGQHHTCSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AChE/MAO-IN-1 involves the use of click chemistry, particularly the “click” assembly of novel dual inhibitors from pyridoxine derivatives . This method allows for the rapid synthesis of functionalized pyridoxines, which are then assayed in vitro as inhibitors of acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase isoforms . The reaction conditions typically involve the use of copper(I) catalysis to facilitate the click reaction, resulting in high yields of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the click chemistry approach, utilizing large-scale reactors and optimized reaction conditions to ensure high efficiency and yield. The process would also include purification steps such as crystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

AChE/MAO-IN-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, potentially leading to compounds with enhanced or altered biological activity.

Comparison with Similar Compounds

Similar Compounds

    Tacrine: An acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.

    Rivastigmine: Another acetylcholinesterase inhibitor with additional butyrylcholinesterase inhibitory activity.

    Selegiline: A selective monoamine oxidase B inhibitor used in the treatment of Parkinson’s disease.

Uniqueness of AChE/MAO-IN-1

This compound is unique due to its ability to inhibit both acetylcholinesterase and monoamine oxidases, providing a dual mechanism of action that enhances its therapeutic potential for neurodegenerative diseases . This dual inhibition is not commonly found in other similar compounds, making this compound a valuable candidate for further research and development.

Properties

Molecular Formula

C23H26N2O3

Molecular Weight

378.5 g/mol

IUPAC Name

N-[4-[(Z)-(6-methoxy-3-oxo-1H-inden-2-ylidene)methyl]phenyl]-2-[methyl(propyl)amino]acetamide

InChI

InChI=1S/C23H26N2O3/c1-4-11-25(2)15-22(26)24-19-7-5-16(6-8-19)12-18-13-17-14-20(28-3)9-10-21(17)23(18)27/h5-10,12,14H,4,11,13,15H2,1-3H3,(H,24,26)/b18-12-

InChI Key

XPECJOPWWLKBFA-PDGQHHTCSA-N

Isomeric SMILES

CCCN(C)CC(=O)NC1=CC=C(C=C1)/C=C\2/CC3=C(C2=O)C=CC(=C3)OC

Canonical SMILES

CCCN(C)CC(=O)NC1=CC=C(C=C1)C=C2CC3=C(C2=O)C=CC(=C3)OC

Origin of Product

United States

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